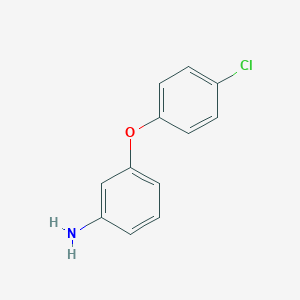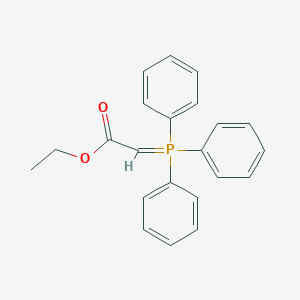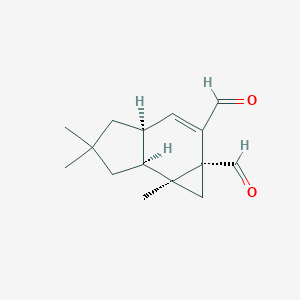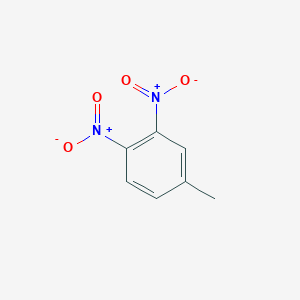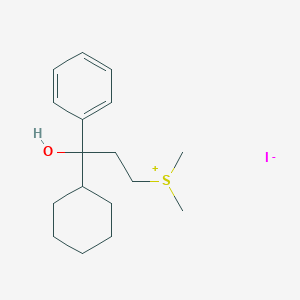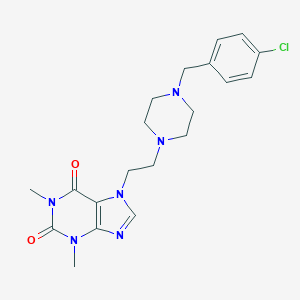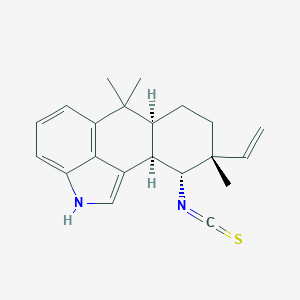
Hapalindole M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the hapalindole family of alkaloids, which are produced by cyanobacteria. Hapalindole M has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of hapalindole M is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, hapalindole M has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
Hapalindole M has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, it has also been found to possess antioxidant activity. Studies have shown that hapalindole M can scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of hapalindole M is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. One limitation is its complex structure, which makes it difficult to synthesize. Additionally, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on hapalindole M. One area of focus is the development of more efficient methods for synthesizing this natural product. Additionally, further research is needed to fully understand the mechanism of action of hapalindole M. This could lead to the development of more targeted and effective therapies for cancer and other diseases. Finally, research is needed to explore the potential of hapalindole M as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It possesses a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to its use in lab experiments, research on hapalindole M is ongoing and holds promise for the development of new therapies for cancer and other diseases.
Synthesemethoden
Hapalindole M is a complex molecule that is difficult to synthesize. However, several methods have been developed to produce this natural product. One of the most successful methods involves the use of a genetically engineered strain of E. coli that can produce hapalindole M. This method involves the expression of the biosynthetic pathway genes from the cyanobacterium Fischerella ambigua in E. coli. The resulting strain is able to produce hapalindole M in high yields.
Wissenschaftliche Forschungsanwendungen
Hapalindole M has been the subject of extensive scientific research due to its potential as a therapeutic agent. One of the most promising areas of research is its anti-cancer activity. Studies have shown that hapalindole M can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, hapalindole M has been found to possess anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
Eigenschaften
CAS-Nummer |
106865-64-9 |
|---|---|
Produktname |
Hapalindole M |
Molekularformel |
C21H24N2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
IFJQNMZCVDODPB-RMYQPGKMSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
Kanonische SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
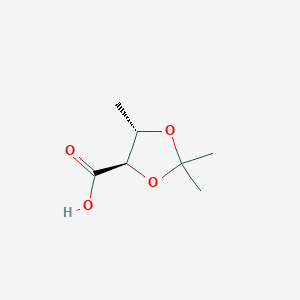
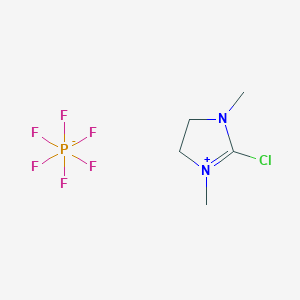
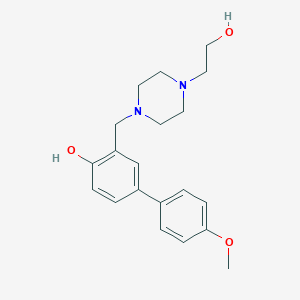
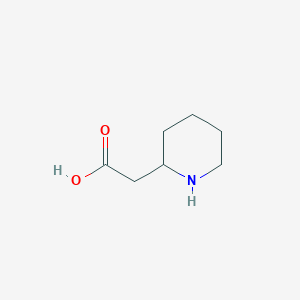
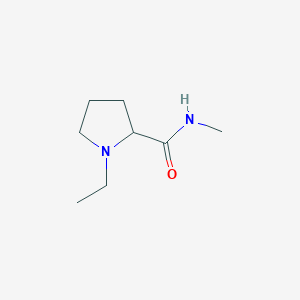
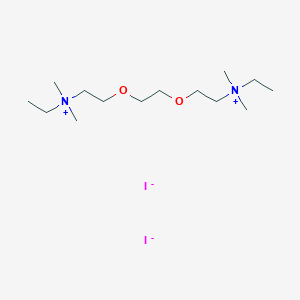
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
